(2-Bromo-5-methoxyphenethoxy)(tert-butyl)dimethylsilane
Overview
Description
(2-Bromo-5-methoxyphenethoxy)(tert-butyl)dimethylsilane is an organosilicon compound characterized by the presence of a bromine atom, a methoxy group, and a phenethoxy group attached to a silicon atom. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenethoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-methoxyphenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenethoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: The major product is the hydrogenated derivative of the original compound.
Scientific Research Applications
(2-Bromo-5-methoxyphenethoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenethoxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and phenethoxy groups can engage in hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and its ability to inhibit enzymes or interact with proteins .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methoxyphenoxy)(tert-butyl)dimethylsilane: Similar in structure but with the bromine and methoxy groups in different positions.
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile: Contains a bromine atom and a methoxy group but differs in the presence of a malononitrile group.
Uniqueness
(2-Bromo-5-methoxyphenethoxy)(tert-butyl)dimethylsilane is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)ethoxy-tert-butyl-dimethylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrO2Si/c1-15(2,3)19(5,6)18-10-9-12-11-13(17-4)7-8-14(12)16/h7-8,11H,9-10H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHFNIYGZPKUNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.